[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQMUPISLNIISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamides
A well-established route to 1,2-oxazoles involves the cyclodehydration of β-ketoamides using agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound, this approach would require synthesizing a β-ketoamide precursor bearing the 4-fluorophenyl group.
Representative Procedure :
- Synthesis of 4-Fluorophenyl-Substituted β-Ketoamide :
- Cyclodehydration :
- Treat the β-ketoamide with PPA at 80–100°C for 4–6 hours to form 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid amide .
- Hydrolysis and Reduction :
Key Data :
| Step | Yield (%) | Characterization (NMR) |
|---|---|---|
| β-Ketoamide formation | 75–80 | $$ ^1H $$ NMR (CDCl₃): δ 8.02 (d, 2H, Ar–F), 7.15 (t, 2H), 3.85 (s, 2H, CO–CH₂–CO) |
| Cyclodehydration | 65–70 | $$ ^{13}C $$ NMR: 162.1 (C=O), 148.9 (oxazole C-5) |
Huisgen Cycloaddition for Oxazole Synthesis
An alternative route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the oxazole ring. This method offers superior regiocontrol and functional group tolerance.
Procedure :
- Synthesis of Propargylamine Derivative :
- React 4-fluorophenylacetylene with hydroxylamine to form N-(prop-2-yn-1-yl)-4-fluorobenzamide .
- Cycloaddition :
Optimization Insights :
- Catalyst: CuI (5 mol%) in dichloroethane at 60°C improves reaction efficiency.
- Yield enhancement (≥80%) achieved by slow addition of nitrile oxide precursor.
Esterification of the Oxazole Methanol Intermediate
Acid Chloride-Mediated Esterification
The most direct method involves reacting 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethanol with thiophene-2-carbonyl chloride under basic conditions.
Typical Protocol :
- Activation of Carboxylic Acid :
- Treat thiophene-2-carboxylic acid with oxalyl chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 2 hours.
- Esterification :
- Combine the acid chloride with the oxazole methanol (1.1 eq) in DCM, add Et₃N (2.5 eq), and reflux for 12 hours.
- Workup :
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 12–14 hours |
| Isolated Yield | 72–78% |
| Purity (HPLC) | ≥99% (after purification) |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to elimination, the Mitsunobu reaction offers a viable alternative.
Conditions :
- Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → rt.
- Advantages : Avoids acid-sensitive functional groups; higher yields (85–90%) for bulky alcohols.
Alternative Pathways via Intermediate Halogenation
Palladium-Catalyzed Cross-Coupling
Crystallographic and Spectroscopic Characterization
Critical to validating the structure are single-crystal X-ray diffraction (SCXRD) and advanced NMR techniques.
SCXRD Findings (Analogous Systems) :
- Dihedral angles between oxazole and fluorophenyl rings: 8.9–12.3°.
- C–H···O interactions stabilize molecular packing (distance: 2.45–2.73 Å).
NMR Assignments :
- $$ ^1H $$ NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J = 3.6 Hz, 1H, thiophene H-3)
- δ 7.89–7.85 (m, 2H, Ar–F)
- δ 5.32 (s, 2H, OCH₂–)
Industrial-Scale Considerations
Solvent Selection and Recycling
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy (Overall) | 81% |
| E-Factor | 6.2 kg waste/kg product |
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate stands out due to its combined isoxazole and thiophene rings, which provide a unique set of chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and reactivity.
Biological Activity
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a novel organic molecule that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a fluorophenyl group, an oxazole ring, and a thiophene carboxylate moiety, which are known to contribute to its biological activities.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole and thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | HeLa (Cervical Cancer) | 10.38 | Inhibits cell proliferation through G1 arrest |
| This compound | U-937 (Leukemia) | TBD | TBD |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating pathways involving caspases and p53.
- Cell Cycle Arrest : Some derivatives have been reported to cause G1 phase arrest in the cell cycle.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
(Basic) What synthetic methodologies are recommended for the preparation of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, and how can reaction parameters be optimized for yield and purity?
Answer:
Synthesis involves multi-step organic reactions:
- Oxazole formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) under thermal or microwave-assisted conditions.
- Esterification : Coupling the oxazole intermediate with thiophene-2-carboxylic acid using DCC/DMAP or EDCI/HOBt in anhydrous dichloromethane.
- Optimization : Control reaction temperature (60–80°C for cyclization), solvent polarity (DMF for polar aprotic conditions), and catalyst loading (e.g., 5 mol% Pd for cross-couplings). Monitor intermediates via TLC/HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yield improvements (>70%) require inert atmospheres and stoichiometric precision .
(Basic) Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Answer:
- NMR Spectroscopy : 1H/13C/19F NMR identifies functional groups (e.g., fluorophenyl δ 7.2–7.8 ppm, thiophene carboxylate δ 165–170 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray Crystallography : Resolve bond lengths/angles using SHELXL for refinement. WinGX or ORTEP-3 visualizes thermal ellipsoids and packing diagrams .
- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular weight (e.g., [M+H]+ calculated for C16H11FNO3S: 316.0485).
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
Answer:
- Assay Standardization : Use CLSI guidelines (antimicrobial) and NCI-60 panels (anticancer) to harmonize protocols.
- Dose-Response Analysis : Calculate EC50 values via nonlinear regression (GraphPad Prism). Compare across cell lines (e.g., HepG2 vs. MCF-7).
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. difluorophenyl) to isolate bioactivity drivers. Cross-reference with analogs in and .
(Advanced) What experimental approaches elucidate the mechanism of action at the molecular level?
Answer:
- Enzyme Inhibition Assays : Fluorescence-based kinetics (e.g., NADPH depletion for oxidoreductases) identify target enzymes. IC50 values guide potency comparisons.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors (e.g., EGFR or COX-2).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes using crystallographic data (PDB ID templates). Validate with site-directed mutagenesis .
(Advanced) How can hydrogen bonding patterns in the crystal lattice predict solid-state stability?
Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R22(8) rings) using Etter’s rules on X-ray data. Mercury software visualizes packing efficiency.
- Thermal Analysis : Correlate H-bond networks with DSC/TGA (decomposition >200°C indicates stability).
- Crystallization Optimization : Use solvent mixtures (e.g., DMSO/water) to favor dense H-bonding .
(Basic) What are key considerations for designing stability studies under various storage conditions?
Answer:
- ICH Guidelines : Conduct accelerated testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (λ = 254 nm).
- Photostability : Expose to ICH Q1B light sources (1.2 million lux hours).
- Excipient Screening : Test compatibility with PEG-400 or PVP-K30 in preformulation studies .
(Advanced) What strategies enhance bioavailability in preclinical models?
Answer:
- Pro-Drug Design : Introduce hydrolyzable esters (e.g., methyl to tert-butyl) to modulate logP.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release.
- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma Cmax and t1/2 in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
